
1-Bromo-2,3,5-trichlorobenzene-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterium-labeled derivative of 1-Bromo-2,3,5-trichlorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and analysis of the compound in various reactions and processes, making it a valuable tool for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2 typically involves the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus oxychloride (POCl3) in a solvent such as dichloromethane (DCM) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The crude product is typically purified using techniques such as silica gel chromatography to remove impurities and obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,3,5-trichlorobenzene-d2 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1-Bromo-2,3,5-trichlorobenzene-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs.
Industry: Applied in the synthesis of various industrial chemicals and intermediates
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene-d2 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium labeling allows for the tracking of the compound in various reactions, providing insights into its behavior and transformation. The compound’s effects are mediated through its interaction with specific molecular pathways and targets, which can be studied using various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,3,4-trichlorobenzene
- 1-Bromo-2,4,5-trichlorobenzene
- 1-Bromo-3,4,5-trichlorobenzene
Uniqueness
1-Bromo-2,3,5-trichlorobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise tracking and analysis in scientific research, making it a valuable tool for researchers. The presence of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, providing additional insights into its behavior .
Propriétés
Formule moléculaire |
C6H2BrCl3 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-bromo-2,3,5-trichloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H/i1D,2D |
Clé InChI |
WOIGJFAVHOCDDW-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Br)[2H])Cl |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)

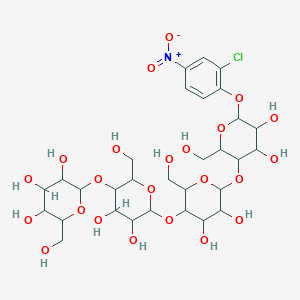
![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
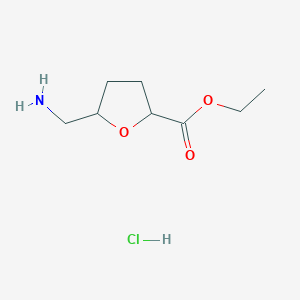
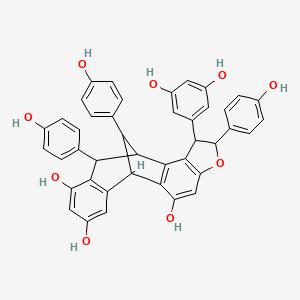

![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
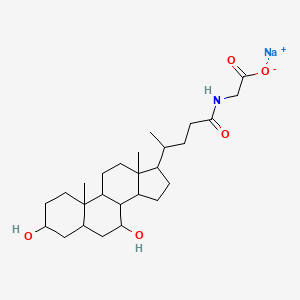
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
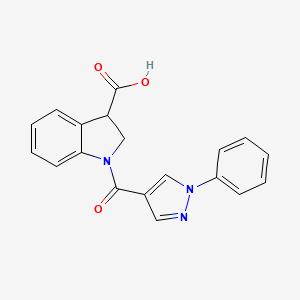
![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)

![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
